3-Ethoxy-5-oxaspiro[3.4]octan-1-amine
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Overview
Description
3-Ethoxy-5-oxaspiro[34]octan-1-amine is a chemical compound with the molecular formula C9H17NO2 It is known for its unique spirocyclic structure, which includes an oxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-oxaspiro[3 One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spiro ring
Industrial Production Methods
Industrial production methods for 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, scalability, and safety.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-oxaspiro[3.4]octan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-Ethoxy-5-oxaspiro[3.4]octan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving spirocyclic compounds and their biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride
- 5-Oxaspiro[3.4]octan-2-amine
- 5-Oxaspiro[3.4]octan-7-amine
Uniqueness
This compound is unique due to its specific spirocyclic structure and the presence of both ethoxy and amine functional groups. This combination of features makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-ethoxy-5-oxaspiro[3.4]octan-1-amine |
InChI |
InChI=1S/C9H17NO2/c1-2-11-8-6-7(10)9(8)4-3-5-12-9/h7-8H,2-6,10H2,1H3 |
InChI Key |
VXTSEPDCQOGHJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(C12CCCO2)N |
Origin of Product |
United States |
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